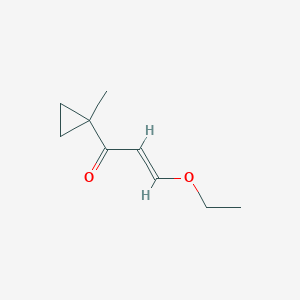

3-Ethoxy-1-(1-methylcyclopropyl)prop-2-EN-1-one

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-3-11-7-4-8(10)9(2)5-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+ |

InChI Key |

RZJPEQFGVMYUMV-QPJJXVBHSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1(CC1)C |

Canonical SMILES |

CCOC=CC(=O)C1(CC1)C |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

-

- 4-Ethoxy-3-methoxybenzaldehyde

- 1-Methylcyclopropanone

- Sodium hydroxide (NaOH)

- Ethanol or methanol

-

- Dissolve sodium hydroxide in water and add ethanol or methanol.

- Add the aldehyde and ketone to the solution under stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

- Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Expected peaks include those for the carbonyl group (around 1630-1650 cm$$^{-1}$$), the double bond (around 1600 cm$$^{-1}$$), and the ethoxy group (around 1100 cm$$^{-1}$$).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $${}^{1}$$H NMR will show signals for the cyclopropane ring, the ethoxy group, and the aromatic protons. $${}^{13}$$C NMR will provide information about the carbonyl carbon, the double bond carbons, and the aromatic carbons.

Research Findings

While specific research findings on this compound are limited, compounds with similar structures have shown promising biological activities. For instance, dehydrozingerone analogues, which also contain a cyclopropane ring, exhibit antimicrobial and anti-inflammatory properties.

Data Tables

Physical and Spectroscopic Data

| Compound | Yield (%) | Melting Point (°C) | IR Peaks (cm$$^{-1}$$) | NMR Peaks (ppm) |

|---|---|---|---|---|

| This compound | - | - | Carbonyl: 1635, Double Bond: 1600, Ethoxy: 1100 | Cyclopropane: 0.9-1.2, Ethoxy: 3.9-4.1, Aromatic: 6.8-7.2 |

Synthesis Conditions

| Reagent | Quantity | Solvent | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| 4-Ethoxy-3-methoxybenzaldehyde | 1 mmol | Ethanol/Methanol | Room Temperature | 4-6 |

| 1-Methylcyclopropanone | 1 mmol | Ethanol/Methanol | Room Temperature | 4-6 |

| NaOH | 0.5 mmol | Water | Room Temperature | 4-6 |

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituents, synthesis methods, and biological activities of 3-Ethoxy-1-(1-methylcyclopropyl)prop-2-EN-1-one with analogous compounds identified in the literature:

Key Observations:

- Cyclopropane-Containing Analogues : Both this compound and the compound in feature methylcyclopropyl groups, which confer rigidity and metabolic resistance compared to linear alkyl chains.

- Synthetic Complexity : Multi-step syntheses (e.g., ) are required for compounds with heterocyclic or radiolabeled substituents, whereas Claisen-Schmidt condensations dominate simpler analogues .

Crystallographic and Computational Analysis

Several analogues, such as ETTC and fluorinated chalcones , have been characterized using X-ray crystallography and software suites like SHELXL . Key findings include:

- Hydrogen-Bonding Patterns : Methoxy/ethoxy groups often participate in C–H···O interactions, stabilizing crystal packing .

Biological Activity

3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one is an organic compound with significant potential in pharmaceutical applications due to its unique structure and biological properties. This compound features a prop-2-en-1-one backbone, characterized by a conjugated double bond and a ketone functional group, alongside an ethoxy group and a 1-methylcyclopropyl substituent. Its molecular formula is CHO, with a molecular weight of 154.21 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development targeting infections and inflammatory diseases. Key areas of biological activity include:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, which is essential for developing new antibiotics.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through the blockade of specific signaling pathways, such as JNK and Akt .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : Similar cyclopropane derivatives have been found to inhibit various enzymes, suggesting that this compound may share this capability .

- Electrophilic Reactions : The presence of the cyclopropane ring may enhance the compound's reactivity towards biological targets, facilitating interactions that lead to its observed effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting these similarities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one | Cyclopropane derivative | Different cyclopropyl substitution affecting activity |

| 3-Ethoxy-1-(pyrazin-2-yl)prop-2-en-1-one | Heterocyclic derivative | Contains a pyrazine ring, altering biological activity |

| 3-Ethoxyprop-2-enal | Aldehyde derivative | Lacks cyclopropane moiety, focusing on aldehyde reactivity |

Case Studies and Research Findings

Several studies have documented the biological activities of cyclopropane derivatives, including those similar to this compound:

- Antimicrobial Studies : A study demonstrated that cyclopropane derivatives exhibit significant antibacterial properties against various strains, indicating potential applications in treating infections .

- Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of related compounds through modulation of key inflammatory pathways, supporting the hypothesis that 3-Ethoxy derivatives may offer similar benefits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-1-(1-methylcyclopropyl)prop-2-en-1-one, and how can reaction parameters be controlled to enhance yield?

- Methodology :

-

Chalcone Condensation : The compound can be synthesized via Claisen-Schmidt condensation, reacting a ketone (e.g., 1-methylcyclopropyl ketone) with an aldehyde derivative under basic conditions (e.g., NaOH/ethanol) .

-

Parameter Optimization : Use continuous flow reactors to improve reaction efficiency, safety, and yield by precisely controlling temperature, residence time, and stoichiometry .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product .

Table 1: Synthetic Route Comparison

Method Catalyst/Solvent Yield (%) Key Reference Claisen-Schmidt NaOH/Ethanol 65–75 Flow Reactor Synthesis – 80–85

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodology :

-

Spectroscopy :

-

FTIR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C enone stretch at ~1600 cm⁻¹) .

-

NMR : Use ¹H/¹³C NMR to confirm the enone geometry (E-configuration via coupling constants: J ≈ 15–16 Hz for trans protons) .

-

Crystallography :

-

Single-Crystal XRD : Resolve the 3D structure and confirm stereochemistry. Mercury software can visualize hydrogen bonding and packing motifs .

-

Validation : Apply SHELXL for refinement and check against IUCr standards (e.g., R-factor < 5%) .

Table 2: Key Characterization Data

Technique Observed Data Reference ¹H NMR δ 6.8–7.5 (aromatic), δ 5.8 (C=C) XRD CCDC entry with E-configuration

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

-

DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare theoretical bond lengths/angles with experimental XRD data to validate accuracy .

-

TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax for enone π→π* transitions) and compare with experimental results .

-

NBO Analysis : Investigate hyperconjugative interactions (e.g., ethoxy group’s electron-donating effects on the enone system) .

Key Insight : Discrepancies between theoretical and experimental λmax values (e.g., ~10–20 nm shifts) may arise from solvent effects, requiring explicit solvation models .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies?

- Methodology :

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., cell lines, incubation time) to resolve potency discrepancies .

- SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate bioactivity contributors .

- Meta-Analysis : Use databases like PubChem to compare bioassay results and identify outliers due to assay variability .

Q. How can hydrogen bonding patterns and crystal packing be investigated to understand the compound’s solid-state behavior?

- Methodology :

-

Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury’s Materials Module .

-

Packing Similarity : Compare crystal structures with related chalcones to identify conserved motifs (e.g., π-stacking of thiophene/cyclopropyl groups) .

-

Void Analysis : Calculate free volume in the crystal lattice to assess stability and potential for polymorphism .

Table 3: Hydrogen Bonding Parameters

Donor-Acceptor Pair Distance (Å) Angle (°) Motif Type Reference O–H···O=C 2.70–2.85 150–160 D(2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.